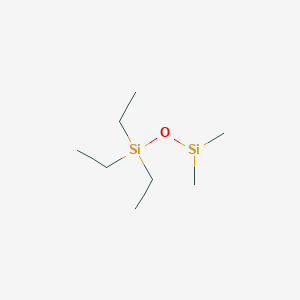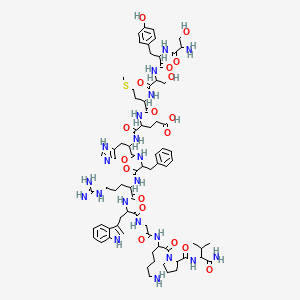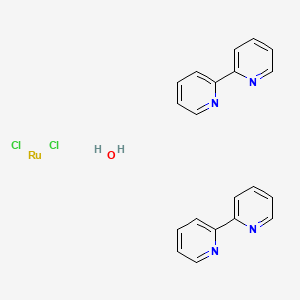
1,1,1-Triethyl-3,3-dimethyldisiloxane
Descripción general
Descripción
1,1,1-Triethyl-3,3-dimethyldisiloxane is an organosilicon compound with the molecular formula C8H22OSi2 . It is a derivative of disiloxane, a type of silicone, with triethyl and dimethyl substituents .
Molecular Structure Analysis
The molecular structure of 1,1,1-Triethyl-3,3-dimethyldisiloxane consists of two silicon atoms connected by an oxygen atom, with triethyl and dimethyl groups attached to the silicon atoms . The average mass of the molecule is 204.457 Da, and the monoisotopic mass is 204.136566 Da .Physical And Chemical Properties Analysis
1,1,1-Triethyl-3,3-dimethyldisiloxane is a liquid at room temperature . The refractive index n20/D is 1.370 . The boiling point is 171-172°C , and the specific gravity is 0.811 . It also has a hydrolytic sensitivity of 1, indicating no significant reaction with aqueous systems .Aplicaciones Científicas De Investigación
Novel Hetero Polyfunctional Disiloxanes Synthesis
1,1,1-Triethyl-3,3-dimethyldisiloxane is used in the preparation of various hetero polyfunctional disiloxanes. These disiloxanes are synthesized through Lewis/Brønsted acid-catalyzed equilibration reactions involving different polychlorosilanes (Paulasaari & Weber, 1999).
IR Laser-Induced Decomposition in Chemical Vapour Deposition
The compound plays a role in the infrared multiphoton decomposition process, which is pivotal in chemical vapor deposition for creating nano-structured methyl(hydrido)silicone phases. This application involves the generation of various hydrocarbons and silanes (Pola et al., 2000).
Source and Trapping Agent for Silanones
In the pyrolysis of related disiloxanes, 1,1,1-Triethyl-3,3-dimethyldisiloxane acts as both a source and a trapping agent for silanones. This dual role highlights its versatility in chemical processes involving silanones (Krasnova et al., 1996).
Polymer Synthesis and Optical Activity
A significant application is in the synthesis of optically active bifunctional disiloxanes. These compounds are used to create optically active and stereoregular polymers, showcasing the importance of 1,1,1-Triethyl-3,3-dimethyldisiloxane in advanced polymer chemistry (Li & Kawakami, 1998).
Lewis Basicity Comparisons
The compound is also used in comparative studies to understand the Lewis basicity of siloxanes versus ethers. Such studies provide insights into the electronic and structural characteristics of siloxanes, which are crucial for developing new materials and chemical processes (Passmore & Rautiainen, 2012).
Propiedades
InChI |
InChI=1S/C8H21OSi2/c1-6-11(7-2,8-3)9-10(4)5/h6-8H2,1-5H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLXGYDOJZVEFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)O[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556460 | |
| Record name | 3,3,3-Triethyl-1,1-dimethyldisiloxanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Triethyl-3,3-dimethyldisiloxane | |
CAS RN |
80907-11-5 | |
| Record name | 3,3,3-Triethyl-1,1-dimethyldisiloxanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1591430.png)






